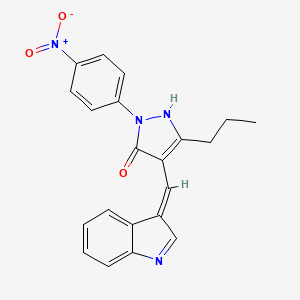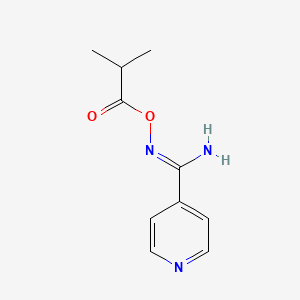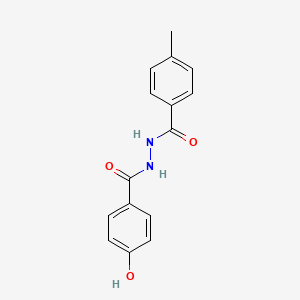![molecular formula C20H20F3N3O4 B3900269 3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3900269.png)
3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide
Vue d'ensemble
Description
3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide, also known as DBIBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of butyric acid and has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is thought to involve the inhibition of HDAC enzymes, which play a key role in the regulation of gene expression. By inhibiting HDAC activity, this compound is able to alter gene expression patterns, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HDAC activity, and the improvement of cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide in lab experiments is its ability to selectively inhibit HDAC enzymes, which can lead to specific changes in gene expression patterns. Additionally, this compound has been found to have low toxicity and good bioavailability, making it a promising candidate for further investigation.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, and there may be other factors that contribute to its effects. Additionally, more research is needed to determine the optimal dosage and administration of this compound in different experimental settings.
Orientations Futures
There are several potential future directions for research on 3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation is needed to determine the optimal dosage and administration of this compound in different experimental settings, as well as its potential applications in other areas of scientific research.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively inhibit HDAC enzymes and induce apoptosis in cancer cells make it a promising candidate for further investigation in the development of new drugs and therapies.
Applications De Recherche Scientifique
3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which has been implicated in a range of neurological disorders. This inhibition has been shown to improve cognitive function and memory in animal models.
In cancer research, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been found to inhibit the growth and migration of cancer cells, suggesting that it may have therapeutic potential in the treatment of cancer.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[(E)-[4-oxo-4-[2-(trifluoromethyl)anilino]butan-2-ylidene]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O4/c1-12(8-18(27)24-17-7-5-4-6-16(17)20(21,22)23)25-26-19(28)13-9-14(29-2)11-15(10-13)30-3/h4-7,9-11H,8H2,1-3H3,(H,24,27)(H,26,28)/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQJMOBJICZGJZ-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)OC)OC)CC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC(=C1)OC)OC)/CC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3900188.png)

![N'-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3900198.png)

![N-[4-(acetylamino)phenyl]-3-fluorobenzamide](/img/structure/B3900209.png)
![N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B3900212.png)

![3-{[(isopropylamino)(oxo)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide](/img/structure/B3900229.png)

![1-[(4-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B3900253.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3900267.png)
![2-(4-butoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3900273.png)
![4-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900288.png)
![4-bromo-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900293.png)